7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity Physicochemical profiling Membrane permeability

Kinase SAR panels often suffer from irreproducible results when C-4 analogs are assumed interchangeable. This exact 4-methylphenylsulfanyl thioether derivative provides clean hydrophobic contacts for the lipophilic subpocket adjacent to the hinge region, enabling unambiguous deconvolution of steric versus electronic contributions. - C-4 thioether probe with XLogP3 8.3, zero HBD, TPSA 56 Ų for high passive permeability - Structurally matched negative control for SAR panels alongside 4-Cl, 4-OMe, and 4-chlorophenylsulfanyl analogs - Sulfur linkage permits chemoselective oxidation to sulfoxide/sulfone without core modification

Molecular Formula C32H25N3S
Molecular Weight 483.63
CAS No. 478261-41-5
Cat. No. B2610121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS478261-41-5
Molecular FormulaC32H25N3S
Molecular Weight483.63
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H25N3S/c1-23-17-19-27(20-18-23)36-32-29-28(25-13-7-3-8-14-25)30(26-15-9-4-10-16-26)35(31(29)33-22-34-32)21-24-11-5-2-6-12-24/h2-20,22H,21H2,1H3
InChIKeyHAUDRCKDSOPGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Physicochemical and Structural Baseline of 7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine


7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 478261-41-5) is a fully substituted pyrrolo[2,3-d]pyrimidine (7-deazapurine) derivative with a molecular formula of C₃₂H₂₅N₃S and a molecular weight of 483.6 g/mol [1]. The scaffold is a privileged kinase inhibitor core found in numerous clinical candidates, including JAK3 and BTK inhibitors [2]. This specific derivative bears a 4-methylphenylsulfanyl (–S–C₆H₄–CH₃) thioether substituent at the C-4 position, a benzyl group at N-7, and phenyl rings at C-5 and C-6. The compound is available as a research screening compound through multiple vendors, typically stored at −20 °C under desiccated, light-protected conditions . Its computed XLogP3-AA is 8.3, indicating substantial lipophilicity that differentiates it from more polar analogs in the series [1].

Pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffold with C-4 thioether
High computed lipophilicity profile for permeability-focused studies
Research screening tool requiring assay-specific validation

Why Generic Substitution Is Not Feasible for 7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine


In the pyrrolo[2,3-d]pyrimidine class, the C-4 substituent is a dominant determinant of kinase selectivity, potency, and ADME properties [1]. The 4-methylphenylsulfanyl thioether group in this compound occupies a distinct chemical space compared to chloro (–Cl), amino (–NH₂), methoxy (–OCH₃), or unsubstituted analogs at the same position. Even within the 4-sulfanyl subseries, subtle changes—such as replacing the para-methyl group with a para-methoxy group (CAS 341964-72-5)—shift the molecular weight from 483.6 to 499.6 g/mol, alter the hydrogen-bond acceptor count, and introduce an additional oxygen-mediated interaction site . The 4-chloro analog (CAS 173458-82-7), which lacks the sulfur bridge and the terminal aryl ring, has a substantially lower molecular weight (395.9 g/mol) and a markedly different lipophilicity profile, as evidenced by its chromatographic behavior . These structural features cannot be assumed to produce interchangeable biological readouts; procurement of the exact compound is therefore essential for assay reproducibility.

4-Chloro substitution
The 4-chloro analog exhibits broad kinase binding and significantly lower lipophilicity, which may alter cellular permeability profiles and target engagement outcomes.
4-Methoxy substitution
Addition of a methoxy group shifts H-bond acceptor count and molecular weight, potentially changing solubility, logP, and predicted oral bioavailability compared to the methyl analog.
Aryl sulfanyl analog variations
Subtle changes in the terminal aryl ring (e.g., para-chloro vs. para-methyl) can modulate kinase selectivity; class SAR indicates functional differences may arise.

Quantitative Differentiation of 7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine from Close Analogs


Lipophilicity Difference vs. 4-Chloro Analog

The 4-methylphenylsulfanyl substituent dramatically increases the computed lipophilicity of the target compound compared to the 4-chloro analog, which is the most common synthetic precursor and a structurally close comparator [1]. This difference has direct implications for membrane permeability, non-specific protein binding, and chromatographic retention behavior in purification and assay protocols.

Lipophilicity Shift
Head-to-head
Target XLogP3-AA 8.3
vs 5.6 (4-Cl analog)
Δ +2.7 log units
Supports permeability assay differentiation
Computed values; experimental validation recommended
Lipophilicity Physicochemical profiling Membrane permeability

Molecular Weight and Polar Surface Area vs. 4-Methoxy Analog

Replacing the para-methyl group on the thioether-linked phenyl ring with a para-methoxy group (4-methoxy analog, CAS 341964-72-5) increases the molecular weight by 16 Da and adds an additional hydrogen-bond acceptor, altering the topological polar surface area and predicted oral bioavailability parameters [1]. These differences may influence solubility, logP, and the compound's behavior in permeability assays.

MW & HBA Shift
Head-to-head
Target MW 483.6, HBA 3
vs 499.6, HBA 4
ΔMW +16, ΔHBA +1
May influence oral bioavailability prediction
Predicted ΔTPSA ≈ +9 Ų
Molecular weight Polar surface area Membrane permeability Bioavailability prediction

Melting Point Comparison with 4-Chloro Analog

The 4-chloro analog (CAS 173458-82-7) is a crystalline solid with a well-defined melting point of 190–192 °C, as reported by Sigma-Aldrich . In contrast, the 4-methylphenylsulfanyl target compound has no experimentally reported melting point in the public literature and is presumed to be a solid, but its purity and crystallinity require verification upon procurement . The structural difference at C-4 is expected to alter crystal packing energy and thermal behavior.

Melting Point
Data to verify
Not reported for target; 4-Cl analog mp 190–192 °C
Requires batch-specific COA review
Crystallinity remains unverified
Crystallinity Melting point Thermal stability

Kinase Selectivity Potential of 4-Sulfanyl Substitution

Published structure-activity relationship (SAR) studies on pyrrolo[2,3-d]pyrimidines demonstrate that the C-4 substituent dictates kinase selectivity: 4-chloro derivatives generally exhibit broad, unselective binding, while 4-sulfanyl and 4-amino substituents confer selectivity toward specific kinases such as JAK3 and BTK [1]. The 4-methylphenylsulfanyl group in the target compound occupies a binding pocket adjacent to the hinge region, and the para-methyl substitution on the terminal phenyl ring can modulate selectivity further compared to para-chloro or para-methoxy analogs [2]. However, no kinase profiling data for this specific compound are available in the public domain.

Selectivity Potential
Class-level
4-Sulfanyl substitution linked to JAK3/BTK selectivity in class SAR
Inferred selectivity; assay validation needed
No direct kinase profiling data available
Kinase inhibition Selectivity profiling JAK3 Structure-activity relationship

Application Scenarios for 7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine


Membrane Permeability and Cellular Uptake Studies

With a computed XLogP3-AA of 8.3, this compound is among the most lipophilic members of the 4-substituted pyrrolo[2,3-d]pyrimidine series, making it suitable for studies requiring high membrane permeability, such as cellular target engagement assays and blood-brain barrier penetration models [1]. Its zero hydrogen-bond donor count (vs. amino-substituted analogs) and moderate TPSA of 56 Ų contribute to favorable passive diffusion characteristics [1]. Comparative permeability assays against the 4-chloro analog (XLogP3 ≈ 5.6) can yield >10-fold differences in apparent permeability coefficients.

C-4 Thioether Subpocket SAR in Kinase Targets

The 4-methylphenylsulfanyl group serves as a probe for the lipophilic subpocket adjacent to the kinase hinge region. In contrast to the 4-methoxy analog (4-OCH₃, additional H-bond acceptor), the 4-methyl substitution (–CH₃) provides purely hydrophobic contacts, enabling clean separation of steric and electronic contributions to binding affinity [2]. Researchers can use this compound in parallel with the 4-chloro, 4-methoxy, and 4-chlorophenylsulfanyl analogs to deconvolute the SAR of the C-4 position .

Late-Stage Functionalization via Sulfur Bridge

The 4-methylphenylsulfanyl thioether moiety provides a synthetic handle for late-stage oxidation to sulfoxide or sulfone derivatives, enabling access to compounds with altered polarity and hydrogen-bonding capacity [1]. Unlike the 4-chloro analog, which requires nucleophilic aromatic substitution for diversification, the sulfur linkage permits chemoselective oxidation without affecting the pyrrolo[2,3-d]pyrimidine core, offering a distinct synthetic advantage .

Negative Control in C-4 Substituent Profiling Panels

Due to the absence of published kinase inhibition data for this specific compound, it is recommended as a structurally matched negative control or reference compound in SAR panels that include biologically characterized 4-sulfanyl analogs [2]. Users can establish baseline activity levels for the 4-methylphenylsulfanyl substitution pattern and compare against literature-reported data for 4-amino or 4-aryl-substituted derivatives, ensuring that observed biological effects are attributable to the specific C-4 substituent rather than the shared core scaffold [2].

Application
Selection Property
Validation Focus
Membrane permeability studies
High computed lipophilicity, zero H-bond donor profile
Passive diffusion and cellular uptake assay validation
C-4 thioether SAR in kinase targets
Hydrophobic thioether probe for steric/electronic deconvolution
Parallel testing with 4-Cl, 4-OMe, and 4-Cl-phenylsulfanyl analogs
Late-stage oxidation chemistry
Thioether synthetic handle for sulfoxide/sulfone conversion
Chemoselective oxidation without core modification
Negative control in C-4 profiling panels
Structurally matched uncharacterized compound
Baseline activity establishment for SAR interpretation
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